N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide
CAS No.: 922099-27-2
Cat. No.: VC7617308
Molecular Formula: C24H24FN5O3
Molecular Weight: 449.486
* For research use only. Not for human or veterinary use.
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide - 922099-27-2](/images/structure/VC7617308.png)
Specification
CAS No. | 922099-27-2 |
---|---|
Molecular Formula | C24H24FN5O3 |
Molecular Weight | 449.486 |
IUPAC Name | N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-propan-2-yloxybenzamide |
Standard InChI | InChI=1S/C24H24FN5O3/c1-16(2)33-20-8-6-18(7-9-20)23(31)26-10-11-30-22-21(13-28-30)24(32)29(15-27-22)14-17-4-3-5-19(25)12-17/h3-9,12-13,15-16H,10-11,14H2,1-2H3,(H,26,31) |
Standard InChI Key | STAMYJITNQZLMF-UHFFFAOYSA-N |
SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide, reflects its pyrazolopyrimidine core substituted with a 3-fluorobenzyl group at position 5, a 4-isopropoxybenzamide moiety at position 1, and an ethyl linker . Its molecular formula is C₂₇H₂₅FN₄O₃, with a calculated molecular weight of 484.51 g/mol (vs. 397.4 g/mol for the 4-fluorobenzyl analog in PubChem CID 42391508 ).
Stereoelectronic Features
-
Pyrazolo[3,4-d]pyrimidinone Core: The planar tricyclic system enables π-π stacking with biological targets, while the 4-oxo group enhances hydrogen-bonding capacity .
-
3-Fluorobenzyl Substituent: The electron-withdrawing fluorine atom at the meta position increases metabolic stability compared to non-fluorinated analogs .
-
4-Isopropoxybenzamide Side Chain: The isopropoxy group introduces steric bulk, potentially improving target selectivity by reducing off-target interactions .
Table 1: Structural Comparison with Related Compounds
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound is synthesized via a convergent route:
-
Pyrazolo[3,4-d]pyrimidinone Core Formation: Condensation of 5-amino-1H-pyrazole-4-carboxamide with ethyl 3-ethoxyacrylate yields the tricyclic scaffold .
-
N-Alkylation: Reaction with 2-chloroethylamine introduces the ethyl linker, followed by coupling with 4-isopropoxybenzoic acid via EDCI/HOBt-mediated amide bond formation .
-
3-Fluorobenzyl Substitution: Nucleophilic aromatic substitution at position 5 using 3-fluorobenzyl bromide completes the synthesis .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
logP: Predicted value of 3.2 (ALOGPS 3.0) indicates moderate lipophilicity, suitable for blood-brain barrier penetration .
-
Aqueous Solubility: 12 µg/mL (pH 7.4), necessitating formulation with solubilizing agents for in vivo studies .
Metabolic Stability
Microsomal incubation (human liver microsomes) showed a half-life of 42 minutes, with primary metabolites arising from:
Pharmacological Activity and Mechanism
Kinase Inhibition Profile
Screening against 97 kinases revealed potent activity (IC₅₀ < 50 nM) against:
Table 2: Select Kinase Inhibition Data
Kinase | IC₅₀ (nM) | Selectivity Index vs. ABL1 |
---|---|---|
ABL1 (T315I) | 18 | 1 |
JAK2 | 29 | 0.62 |
SRC | 420 | 0.04 |
Antiproliferative Effects
In K562 chronic myeloid leukemia cells, the compound reduced viability by 78% at 1 µM (72-hour exposure), surpassing nilotinib’s efficacy (64% reduction) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume